molecular formula C18H12ClF6N3O2 B2548573 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate CAS No. 339016-35-2

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate

Cat. No.: B2548573
CAS No.: 339016-35-2
M. Wt: 451.75
InChI Key: LPCDLLVHBIQYEK-UHFFFAOYSA-N
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Description

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate is a complex organic compound known for its unique structural and chemical properties. It features a trifluoromethyl group, a pyridine ring, and a benzenecarboxylate group, contributing to its high reactivity and versatility in various chemical reactions. The compound's structure allows it to participate in a range of scientific research and industrial applications, particularly in fields that require high specificity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate typically involves multi-step organic synthesis techniques. The process often begins with the preparation of the pyridine and benzenecarboxylate components, followed by the introduction of the trifluoromethyl and cyano groups. These steps require specific reaction conditions, including temperature control, solvent selection, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound necessitates the use of large-scale reactors, precise monitoring of reaction parameters, and advanced purification methods. Key considerations include the management of reaction by-products, adherence to environmental regulations, and optimization of production costs. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate undergoes various chemical reactions, including:

  • Oxidation: : Typically involves reagents like hydrogen peroxide or permanganate.

  • Reduction: : Commonly uses reagents such as lithium aluminum hydride.

  • Substitution: : Can involve nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in acetic acid at elevated temperatures.

  • Reduction: : Lithium aluminum hydride in tetrahydrofuran under an inert atmosphere.

  • Substitution: : Alkyl halides in the presence of a base like sodium hydride.

Major Products

  • Oxidation: : Produces oxidized derivatives depending on the specific oxidizing agents used.

  • Reduction: : Yields reduced forms of the compound with modified functional groups.

  • Substitution: : Leads to substituted products where the original substituents are replaced by new groups.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical transformations, making it invaluable in organic synthesis and material science.

Biology

In biological research, it is used to study enzyme interactions, cellular processes, and as a potential lead compound in drug discovery due to its bioactive properties.

Medicine

Industry

Industrially, it finds use in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of complex organic materials.

Mechanism of Action

The mechanism of action of 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate involves its interaction with various molecular targets, including enzymes, receptors, and proteins. The compound's structure enables it to fit into specific binding sites, modulating biological activity and triggering desired chemical or biological responses. This interaction typically involves hydrogen bonding, hydrophobic interactions, and electrostatic forces.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Pyridylamino]-1-(cyanomethyl)ethyl benzenecarboxylate

  • 3-Chloro-2-pyridinylamine derivatives

  • Trifluoromethyl-substituted benzene carboxylates

Uniqueness

Compared to similar compounds, 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate stands out due to its specific combination of functional groups, which impart unique reactivity and biological activity

Conclusion

This compound is a multifaceted compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo diverse reactions, making it a valuable asset in scientific research and industrial processes. As research continues to uncover its potential, this compound is likely to remain a subject of great interest in various fields.

Properties

IUPAC Name

[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-cyanopropan-2-yl] 3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF6N3O2/c19-14-7-12(18(23,24)25)8-27-15(14)28-9-13(4-5-26)30-16(29)10-2-1-3-11(6-10)17(20,21)22/h1-3,6-8,13H,4,9H2,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCDLLVHBIQYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)OC(CC#N)CNC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF6N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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